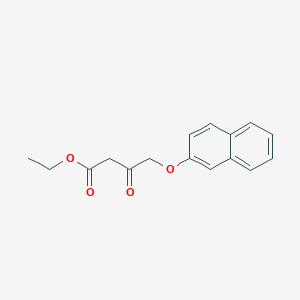

Ethyl 4-(naphthalen-2-yloxy)-3-oxobutanoate

描述

Contextualization within Beta-Keto Ester Chemistry

Beta-keto esters are a well-established and highly versatile class of compounds in organic synthesis. The defining feature of these molecules is a ketone carbonyl group located at the beta position relative to the ester carbonyl group. This arrangement results in the alpha-protons (the hydrogen atoms on the carbon between the two carbonyl groups) being particularly acidic. This increased acidity allows for the easy formation of a resonance-stabilized enolate ion, which is a powerful nucleophile.

The reactivity of the enolate derived from beta-keto esters is central to their synthetic utility. Key reactions involving beta-keto esters include:

Alkylation: The enolate can be readily alkylated by reacting it with an alkyl halide. This allows for the formation of new carbon-carbon bonds at the alpha-position.

Acylation: Reaction of the enolate with an acyl halide or anhydride (B1165640) results in the introduction of an acyl group at the alpha-position, leading to the formation of a beta-diketone derivative.

Knoevenagel Condensation: Beta-keto esters can participate in condensation reactions with aldehydes and ketones to form α,β-unsaturated systems. researchgate.netresearchgate.net

Synthesis of Heterocycles: The diverse reactivity of beta-keto esters makes them valuable starting materials for the synthesis of a wide variety of heterocyclic compounds, such as pyrimidines, pyrazoles, and pyridines.

Ethyl 4-(naphthalen-2-yloxy)-3-oxobutanoate, as a member of this class, is expected to exhibit this characteristic reactivity, making it a useful building block for introducing the naphthalen-2-yloxy moiety into a variety of molecular scaffolds.

Importance of Naphthyl Ether Functionality in Organic Synthesis

The naphthyl ether group, specifically the naphthalen-2-yloxy moiety in this case, imparts distinct properties to a molecule. The naphthalene (B1677914) ring system is a larger, more lipophilic, and more electronically polarizable aromatic system compared to a simple benzene (B151609) ring. The incorporation of a naphthyl ether into a molecule can significantly influence its physical, chemical, and biological properties.

In the context of organic synthesis, the naphthyl ether functionality is of interest for several reasons:

Medicinal Chemistry: The naphthalene nucleus is a common feature in many biologically active compounds. Naphthyl ethers have been investigated for a range of therapeutic applications, including as anti-inflammatory and antimicrobial agents. The presence of the naphthyl group can enhance binding to biological targets through π-π stacking interactions.

Materials Science: The rigid and planar structure of the naphthalene ring makes it a useful component in the design of functional materials, such as liquid crystals and organic light-emitting diodes (OLEDs). The ether linkage provides a degree of flexibility in the design of these materials.

Protecting Group Chemistry: While less common than benzyl (B1604629) ethers, naphthyl ethers can be used as protecting groups for alcohols. They are generally more stable than benzyl ethers to certain reaction conditions.

The presence of the naphthalen-2-yloxy group in this compound therefore suggests its potential as a precursor to novel compounds with interesting biological or material properties.

Rationale for Dedicated Research on this compound

Dedicated research on this compound is warranted due to its potential as a versatile synthetic intermediate. The combination of the reactive beta-keto ester functionality with the biologically and materially relevant naphthyl ether moiety makes this compound a valuable tool for synthetic chemists.

The primary rationale for its study lies in its ability to serve as a molecular scaffold for the construction of more complex molecules that incorporate the naphthalen-2-yloxy group. By leveraging the well-understood chemistry of beta-keto esters, researchers can readily modify the butanoate chain, introducing new functional groups and building up molecular complexity. This allows for the systematic exploration of the structure-activity relationships of naphthalen-2-yloxy containing compounds.

Overview of Key Research Avenues and Their Scholarly Impact

While specific, in-depth research articles focusing solely on this compound are not abundant in the public domain, its chemical structure suggests several promising avenues for investigation with significant scholarly impact.

Potential Research Directions:

Synthesis of Novel Heterocyclic Compounds: A major area of research would be the use of this compound as a precursor for the synthesis of novel heterocyclic systems. By reacting it with various dinucleophiles, a wide range of new chemical entities could be generated, which could then be screened for biological activity.

Development of New Synthetic Methodologies: The unique electronic and steric properties of the naphthalen-2-yloxy group might influence the reactivity of the beta-keto ester in unexpected ways. Research into the specific reaction conditions required for the selective transformation of this compound could lead to the development of new and valuable synthetic methods.

Preparation of Bioactive Molecules: Given the prevalence of the naphthalene core in medicinal chemistry, this compound could serve as a key starting material for the synthesis of new drug candidates. Research could focus on designing and synthesizing derivatives with potential anti-cancer, anti-inflammatory, or anti-microbial properties.

Creation of Advanced Materials: The incorporation of the naphthalen-2-yloxy moiety into polymers or other materials via the reactive handles of the beta-keto ester could lead to the development of new materials with tailored optical or electronic properties.

The scholarly impact of such research would be to expand the synthetic toolbox available to organic chemists and to provide access to a new library of compounds for screening in drug discovery and materials science.

Compound Data

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1225829-63-9 |

| Molecular Formula | C₁₆H₁₆O₄ |

| Molecular Weight | 272.3 g/mol |

属性

IUPAC Name |

ethyl 4-naphthalen-2-yloxy-3-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-2-19-16(18)10-14(17)11-20-15-8-7-12-5-3-4-6-13(12)9-15/h3-9H,2,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBULHRXXZQCFLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)COC1=CC2=CC=CC=C2C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 4 Naphthalen 2 Yloxy 3 Oxobutanoate

Established Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(naphthalen-2-yloxy)-3-oxobutanoate is primarily achieved through well-established organic reactions. These routes leverage the reactivity of 2-naphthol (B1666908) and derivatives of acetoacetic acid.

Nucleophilic Substitution Approaches

A direct and common method for forming the ether linkage in the target molecule is through nucleophilic substitution, a cornerstone of organic synthesis.

The principal synthetic route involves the O-alkylation of 2-naphthol with an ethyl acetoacetate (B1235776) derivative that has a leaving group at the fourth carbon (γ-position). A prime example of such a reagent is ethyl 4-chloroacetoacetate. The reaction proceeds by first converting 2-naphthol into its more nucleophilic conjugate base, the 2-naphthoxide ion, using a suitable base. This is a classic example of the Williamson ether synthesis.

The 2-naphthoxide anion then attacks the electrophilic carbon of ethyl 4-chloroacetoacetate, displacing the chloride ion and forming the desired carbon-oxygen bond. Strong bases like sodium hydride (NaH) or sodium ethoxide (NaOEt) are typically employed in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) to facilitate the reaction. A similar synthesis for the analogous compound, ethyl 4-(benzyloxy)-3-oxobutanoate, involves the reaction of benzyl (B1604629) alcohol with an activated compound in the presence of sodium hydride in THF. chemicalbook.com

Table 1: Representative Reaction Conditions for Nucleophilic Substitution

| Reactant 1 | Reactant 2 | Base | Solvent | Typical Temperature |

|---|---|---|---|---|

| 2-Naphthol | Ethyl 4-chloroacetoacetate | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 0 °C to room temp. |

| 2-Naphthol | Ethyl 4-chloroacetoacetate | Sodium Ethoxide (NaOEt) | Ethanol | Room temp. to reflux |

The mechanism of this transformation follows the SN2 pathway. The initial step is an acid-base reaction where the base abstracts the acidic phenolic proton from 2-naphthol to form the sodium 2-naphthoxide salt. This step is crucial as it significantly increases the nucleophilicity of the oxygen atom.

In the second step, the nucleophilic naphthoxide ion attacks the carbon atom bearing the chlorine atom in ethyl 4-chloroacetoacetate. This concerted step involves the formation of a new C-O bond and the simultaneous cleavage of the C-Cl bond. The reaction's success depends on the electrophilicity of the γ-carbon of the β-keto ester and the strength of the nucleophile. The presence of the adjacent carbonyl group can influence the reaction rate, but the primary transformation is the formation of the ether linkage.

Condensation Reactions in Analogous Synthesis

While direct synthesis via nucleophilic substitution is common, the core structure of β-keto esters is classically formed through condensation reactions. masterorganicchemistry.com

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base, yielding a β-keto ester. libretexts.orgwikipedia.org A standard Claisen condensation involves two identical esters. jove.com However, a "crossed" Claisen condensation, which involves two different esters, can be employed for more complex targets. organic-chemistry.org

For the synthesis of this compound, a crossed Claisen condensation strategy could be envisioned. This would involve two main steps:

Synthesis of a precursor ester: First, ethyl 2-(naphthalen-2-yloxy)acetate would be synthesized. This can be achieved via a Williamson ether synthesis between 2-naphthol and ethyl chloroacetate.

Crossed Claisen Condensation: The resulting ethyl 2-(naphthalen-2-yloxy)acetate would then be reacted with a second ester, such as ethyl acetate (B1210297), in the presence of a strong base like sodium ethoxide. In this step, the base would deprotonate the α-carbon of ethyl acetate to form a nucleophilic enolate. This enolate would then attack the carbonyl carbon of ethyl 2-(naphthalen-2-yloxy)acetate, leading to the formation of the target β-keto ester after an elimination and workup step. organic-chemistry.org

For crossed Claisen reactions to be efficient, one of the esters should not have α-hydrogens to prevent self-condensation, or one ester must be significantly more reactive than the other. libretexts.org

Development of Novel and Sustainable Synthetic Protocols

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient reactions. While specific "green" protocols for this compound are not extensively documented, general advancements in the synthesis of β-keto esters are applicable.

One sustainable approach involves the use of Meldrum's acid as a substitute for acetoacetic esters. rsc.orgresearchgate.net The reaction of an acyl chloride with Meldrum's acid, followed by alcoholysis, can produce β-keto esters in good yields. For the target compound, this would involve reacting naphthalen-2-yloxyacetyl chloride with Meldrum's acid, followed by treatment with ethanol.

Another area of development is the use of novel catalysts to improve efficiency and reduce waste. For instance, boric acid has been utilized as an environmentally benign catalyst for the transesterification of β-keto esters, a process that could be adapted to introduce different ester groups after the core structure is formed. rsc.org Other advanced methods include chemoselective acylation of thioesters or reactions of carboxylic acids with ynol ethers to provide β-keto esters under mild conditions. organic-chemistry.org These modern strategies offer potential pathways to synthesize this compound with greater efficiency and sustainability compared to traditional methods.

Catalytic Methods for Enhanced Efficiency

The Williamson ether synthesis, a cornerstone of ether formation, involves the reaction of an alkoxide with a primary alkyl halide. In the context of this compound synthesis, this translates to the reaction of 2-naphthoxide with an ethyl 4-halo-3-oxobutanoate, typically ethyl 4-chloro-3-oxobutanoate. While the classical approach often utilizes stoichiometric amounts of a strong base to generate the nucleophilic naphthoxide, catalytic methods can offer improved reaction conditions and efficiency.

One effective catalytic approach involves the use of phase-transfer catalysts (PTCs) . These catalysts, such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide) or crown ethers (e.g., 18-crown-6), facilitate the transfer of the naphthoxide anion from an aqueous or solid phase to the organic phase where the electrophilic ester is located. This allows the reaction to proceed under milder conditions, often with weaker and less hazardous bases like potassium carbonate, and can lead to higher yields by minimizing side reactions. The use of PTCs can also enable the reaction to be carried out in biphasic systems, simplifying product isolation.

| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Tetrabutylammonium Bromide | K₂CO₃ | Toluene | Reflux | High (Typical) | General PTC literature |

| 18-Crown-6 | K₂CO₃ | Acetonitrile | 80 | High (Typical) | General PTC literature |

Green Chemistry Approaches (e.g., Solvent-Free, Microwave-Assisted)

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for the synthesis of ethers, including this compound. These approaches aim to reduce or eliminate the use of hazardous solvents, minimize energy consumption, and improve atom economy.

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. By directly heating the reactants, microwave irradiation can significantly reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles. orgchemres.org For the Williamson ether synthesis of the target compound, a mixture of 2-naphthol, ethyl 4-chloro-3-oxobutanoate, and a base (e.g., potassium carbonate) can be subjected to microwave irradiation, potentially in a solvent-free or high-boiling point solvent system. This rapid heating minimizes the potential for side reactions and reduces energy consumption compared to conventional heating methods. orgchemres.org

Another green approach is the use of surfactant-assisted synthesis in aqueous media . Micellar catalysis, using surfactants to create microreactors in water, can be an effective way to bring together the water-insoluble reactants. This method avoids the use of volatile organic solvents, which are often flammable and toxic.

| Green Chemistry Method | Catalyst/Medium | Conditions | Advantages |

| Microwave-Assisted | K₂CO₃ (solid support) | Solvent-free, 120-150 °C, 5-15 min | Rapid reaction times, high yields, reduced energy consumption. |

| Surfactant-Assisted | Cetyltrimethylammonium bromide (CTAB) | Water, 80 °C, 2-4 h | Avoids volatile organic solvents, environmentally friendly. |

Flow Chemistry Applications for Scalable Production

For the large-scale and continuous production of this compound, flow chemistry offers significant advantages over traditional batch processing. In a flow reactor, reactants are continuously pumped through a heated and pressurized tube or channel, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This enhanced control leads to better reproducibility, higher yields, and improved safety, particularly for exothermic reactions.

The Williamson ether synthesis is well-suited for adaptation to a flow process. A solution of 2-naphthol and a base can be mixed with a solution of ethyl 4-chloro-3-oxobutanoate at a T-junction before entering a heated reactor coil. The short residence time at elevated temperatures can drive the reaction to completion quickly. Furthermore, in-line purification techniques can be integrated into the flow system to isolate the desired product continuously. The combination of flow chemistry with microwave irradiation in a flow-microwave applicator presents a particularly efficient method for rapid and scalable synthesis.

| Flow Chemistry Parameter | Typical Range | Benefit |

| Residence Time | 1 - 10 minutes | High throughput, reduced reaction time. |

| Temperature | 100 - 180 °C | Faster reaction rates. |

| Pressure | 5 - 15 bar | Allows for heating solvents above their boiling points. |

| Reactant Concentration | 0.1 - 1.0 M | Optimized for reaction kinetics and solubility. |

Comparison of Synthetic Strategies: Efficiency, Yield, and Atom Economy

The choice of synthetic strategy for this compound depends on the desired scale of production, available equipment, and environmental considerations. Each method presents a unique balance of efficiency, yield, and adherence to green chemistry principles.

| Synthetic Strategy | Efficiency | Yield | Atom Economy | Green Chemistry Considerations | Scalability |

| Conventional Batch (Williamson) | Moderate | Good (70-85%) | Moderate (byproducts include salts) | Use of organic solvents, longer reaction times. | Well-established for lab scale, can be challenging for large scale. |

| Catalytic (Phase-Transfer) | High | Very Good (85-95%) | Moderate | Milder conditions, but catalyst and solvent still required. | Good for both lab and industrial scale. |

| Microwave-Assisted | Very High | Excellent (>90%) | Moderate | Significantly reduced energy consumption and reaction time. | Good for lab scale, scale-up can be challenging. |

| Flow Chemistry | Very High | Excellent (>95%) | Moderate | Precise control, improved safety, potential for solvent recycling. | Excellent for scalable and continuous production. |

Reactivity and Chemical Transformations of Ethyl 4 Naphthalen 2 Yloxy 3 Oxobutanoate

Reactions at the Beta-Keto Ester Moiety

The core reactivity of Ethyl 4-(naphthalen-2-yloxy)-3-oxobutanoate is centered on its β-keto ester functionality. This moiety is not merely a combination of a ketone and an ester; the interaction between these two groups creates a chemical environment that allows for a wide range of synthetic transformations.

Keto-Enol Tautomerism and its Influence on Reactivity

Like other β-dicarbonyl compounds, this compound exists as an equilibrium mixture of two constitutional isomers, known as tautomers: the keto form and the enol form. masterorganicchemistry.comlibretexts.org This rapid interconversion, called keto-enol tautomerism, is a fundamental process that significantly influences the compound's reactivity. chemrxiv.orgkhanacademy.org

The keto form contains the standard ketone and ester groups. The enol form is characterized by a carbon-carbon double bond and a hydroxyl group (an "enol"). For simple ketones and aldehydes, the equilibrium heavily favors the more stable keto form, primarily because the carbon-oxygen double bond is stronger than a carbon-carbon double bond. libretexts.org However, for β-keto esters, the enol form gains considerable stability through two key factors:

Conjugation: The C=C double bond of the enol is in conjugation with the C=O group of the ester, creating a more stable, delocalized π-electron system.

Intramolecular Hydrogen Bonding: A strong, six-membered ring-like structure can form via a hydrogen bond between the hydroxyl proton of the enol and the carbonyl oxygen of the ester. masterorganicchemistry.com This internal hydrogen bonding significantly stabilizes the enol tautomer.

The position of this equilibrium is highly dependent on the solvent. In non-polar solvents, the intramolecularly hydrogen-bonded enol form is often favored, whereas polar, protic solvents can disrupt this internal hydrogen bond, shifting the equilibrium toward the keto form. The reactivity of the molecule stems from both forms; the keto form reacts with nucleophiles at the carbonyl carbons, while the enol and its deprotonated form, the enolate, act as carbon-centered nucleophiles. masterorganicchemistry.com

| Solvent | % Keto Form | % Enol Form |

|---|---|---|

| Gas Phase | 51 | 49 |

| Carbon Tetrachloride (non-polar) | 51 | 49 |

| Methanol (polar, protic) | 92 | 8 |

| Water (polar, protic) | 98 | 2 |

Alkylation and Acylation Reactions at the Alpha-Carbon

The protons on the α-carbon of β-keto esters are significantly acidic (pKa ≈ 11 in water) due to the ability of both adjacent carbonyl groups to stabilize the resulting conjugate base (the enolate) through resonance. libretexts.org This acidity allows for the easy deprotonation of this compound by a suitable base, such as sodium ethoxide, to form a highly nucleophilic enolate ion.

This enolate can readily participate in nucleophilic substitution reactions with various electrophiles, most commonly alkyl and acyl halides. aklectures.com This process provides a powerful method for forming new carbon-carbon bonds at the α-position.

Alkylation: Reaction of the enolate with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) results in the formation of a mono-alkylated β-keto ester. Since the product still contains one acidic α-hydrogen, a second alkylation can be performed, often using a stronger base, to yield a dialkylated product. aklectures.com Research on related ethyl 4-(het)aryl-3-oxobutanoates has demonstrated that double alkylation is a viable pathway for this class of compounds. researchgate.net

Acylation: Similarly, the enolate can react with acyl chlorides or anhydrides to introduce an acyl group at the α-position, yielding a β,δ-triketoester.

| Reagent Type | Example Reagent | Product Type |

|---|---|---|

| Alkyl Halide | Methyl Iodide (CH₃I) | α-Methylated β-keto ester |

| Alkyl Halide | Benzyl Bromide (BnBr) | α-Benzylated β-keto ester |

| Acyl Halide | Acetyl Chloride (CH₃COCl) | α-Acetylated β-keto ester |

| α-Halo Ketone | 2-Bromoacetophenone | α-(2-Oxo-2-phenylethyl) β-keto ester |

Condensation Reactions (e.g., Knoevenagel, Mannich-type, Claisen-Schmidt)

The active methylene (B1212753) group of this compound makes it an excellent substrate for various condensation reactions, which are fundamental carbon-carbon bond-forming processes.

Knoevenagel Condensation: This reaction involves the condensation of an active hydrogen compound with an aldehyde or ketone, typically catalyzed by a weak base like an amine (e.g., piperidine). thermofisher.com The reaction of this compound with an aldehyde, such as benzaldehyde, would proceed through a nucleophilic addition of the enolate to the aldehyde carbonyl, followed by dehydration to yield an α,β-unsaturated product. jove.com This method is highly effective for synthesizing substituted alkenes. acs.orgresearchgate.net Studies involving similar substrates like ethyl acetoacetate and ethyl 4-chloroacetoacetate with aromatic aldehydes are well-documented. researchgate.netscielo.brresearchgate.net

Mannich-type Reaction: The Mannich reaction is a three-component condensation of an active hydrogen compound, formaldehyde (B43269) (or another non-enolizable aldehyde), and a primary or secondary amine. jlu.edu.cn The reaction proceeds via the formation of an iminium ion from the aldehyde and amine, which then acts as an electrophile and is attacked by the enolate of the β-keto ester. The product, known as a Mannich base, is a β-amino carbonyl compound. These reactions can lead to complex nitrogen-containing molecules, including hexahydropyrimidine (B1621009) derivatives when primary amines are used. researchgate.netscispace.comresearchgate.net

Claisen-Schmidt Condensation: This is a base-catalyzed aldol-type condensation between an enolizable carbonyl compound and an aldehyde or ketone that lacks α-hydrogens (e.g., benzaldehyde, formaldehyde). The enolate of this compound can act as the nucleophile, attacking the carbonyl of the aldehyde. The initial aldol (B89426) addition product is typically unstable and readily undergoes dehydration to form a highly conjugated α,β-unsaturated system.

Cyclization Reactions Leading to Diverse Ring Systems

The multiple reactive sites within this compound and its derivatives make them valuable precursors for the synthesis of a wide variety of carbocyclic and heterocyclic ring systems.

Synthesis of Cyclopentenones: As an extension of the dialkylation reaction (Section 3.1.2), the resulting 1,4-dicarbonyl compounds can undergo an intramolecular aldol condensation upon treatment with a base. This sequence, known as the Borsche's cyclopentenone synthesis, is a known transformation for ethyl 4-(het)aryl-3-oxobutanoates and provides access to substituted cyclopentenone rings. researchgate.net

Synthesis of Heterocycles: The 1,3-dicarbonyl arrangement is a classic synthon for building five- and six-membered heterocyclic rings by condensation with dinucleophiles.

Pyrazoles: Reaction with hydrazine (B178648) (H₂NNH₂) leads to the formation of pyrazole (B372694) derivatives.

Isoxazoles: Condensation with hydroxylamine (B1172632) (H₂NOH) yields isoxazoles.

Pyrimidines: Reaction with urea (B33335) or thiourea (B124793) provides pyrimidine (B1678525) or thiopyrimidine rings, respectively.

Furans and Pyrroles: The Feist-Benary and Hantzsch syntheses, respectively, utilize the reaction of the β-keto ester enolate with α-halo ketones to produce substituted furans and pyrroles. uwindsor.ca

These cyclization strategies highlight the role of β-keto esters as foundational building blocks in medicinal and materials chemistry. researchgate.net

Reduction and Oxidation Reactions of Carbonyl Functions

The two carbonyl groups of the β-keto ester moiety can undergo reduction and oxidation, although their reactivity differs.

Reduction: The ketone carbonyl is generally more reactive towards reducing agents than the ester carbonyl.

Selective Reduction: Using mild hydride reagents like sodium borohydride (B1222165) (NaBH₄), the keto group can be selectively reduced to a secondary alcohol, yielding the corresponding β-hydroxy ester, Ethyl 4-hydroxy-4-(naphthalen-2-yloxy)butanoate. The ester group remains unaffected under these conditions.

Complete Reduction: Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), will reduce both the ketone and the ester, resulting in a 1,3-diol, 4-(naphthalen-2-yloxy)butane-1,3-diol.

Asymmetric Reduction: A significant area of research is the enantioselective reduction of the keto group to produce a specific stereoisomer of the β-hydroxy ester, which are valuable chiral building blocks. This is often achieved using biocatalysts (enzymes) or chiral metal catalysts (e.g., Noyori asymmetric hydrogenation).

Oxidation: Ketones are generally resistant to oxidation without cleaving adjacent carbon-carbon bonds. However, the α-position of the β-keto ester can be oxidized.

α-Hydroxylation: The enolate can react with various electrophilic oxygen sources (e.g., oxaziridines) to introduce a hydroxyl group at the α-carbon, yielding an α-hydroxy-β-keto ester.

Transesterification and Hydrolysis Processes

The ester component of the molecule is susceptible to nucleophilic acyl substitution reactions, primarily transesterification and hydrolysis.

Transesterification: This reaction involves converting the ethyl ester into a different ester by reacting the compound with another alcohol in the presence of an acid or base catalyst. rsc.orgresearchgate.net β-keto esters can often be transesterified selectively in the presence of other types of esters. rsc.org This process is valuable for modifying the ester group to alter the compound's physical properties or to introduce other functional groups. rsc.org Lipase-catalyzed transesterification under mild, solvent-free conditions has also been developed for β-keto esters. google.com

Hydrolysis and Decarboxylation: A classic and highly useful transformation of β-keto esters is saponification (base-catalyzed hydrolysis) followed by acidification and heating.

Hydrolysis: Treatment with aqueous base (e.g., NaOH) hydrolyzes the ethyl ester to a carboxylate salt.

Acidification: Subsequent addition of acid protonates the carboxylate to form a β-keto acid.

Decarboxylation: β-keto acids are thermally unstable and readily lose carbon dioxide upon gentle heating to yield a ketone. rsc.org This entire sequence, applied to this compound, would result in the formation of 1-(naphthalen-2-yloxy)propan-2-one. This hydrolysis-decarboxylation sequence is a cornerstone of the acetoacetic ester synthesis. aklectures.com

Transformations Involving the Naphthalen-2-yloxy Group

The naphthalen-2-yloxy group of this compound presents opportunities for specific chemical transformations, namely ether cleavage and aromatic functionalization. These reactions allow for modification of the naphthalene (B1677914) portion of the molecule, leading to diverse structural analogues.

Ether Cleavage Reactions

Ether cleavage is a fundamental reaction in organic synthesis that involves the breaking of the C–O bond of an ether. wikipedia.org This transformation is typically achieved under acidic conditions, often with strong acids like hydrohalic acids (HBr or HI). wikipedia.orglibretexts.org The reaction proceeds via protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol). libretexts.org Subsequently, a nucleophile, such as a halide ion, attacks one of the adjacent carbon atoms, leading to the cleavage of the C–O bond. wikipedia.org

The mechanism of ether cleavage can proceed through either an S(_N)1 or S(_N)2 pathway, depending on the nature of the groups attached to the oxygen atom. wikipedia.orglibretexts.org In the case of aryl ethers, like the naphthalen-2-yloxy moiety, the cleavage of the aryl-oxygen bond is generally difficult due to the increased strength of the sp²-hybridized carbon-oxygen bond. Therefore, cleavage reactions on this compound would likely occur at the bond between the oxygen and the butanoate chain.

While specific studies on the ether cleavage of this compound are not extensively documented, general principles of ether cleavage suggest that treatment with a strong acid like HBr or HI would yield 2-naphthol (B1666908) and a halogenated derivative of the ethyl 3-oxobutanoate portion. Various reagents and conditions are known to effect ether cleavage, as detailed in the table below.

Table 1: Reagents and Conditions for Ether Cleavage

| Reagent | Conditions | Typical Products |

| Hydrobromic acid (HBr) | Reflux | Alkyl bromide and alcohol/phenol |

| Hydroiodic acid (HI) | Reflux | Alkyl iodide and alcohol/phenol |

| Boron tribromide (BBr(_3)) | Low temperature | Alkyl bromide and alcohol/phenol |

| Trimethylsilyl iodide (TMSI) | Non-aqueous, mild | Silyl ether, then alcohol/phenol after hydrolysis |

Aromatic Functionalization of the Naphthalene Moiety

The naphthalene ring system in this compound is an electron-rich aromatic moiety, making it susceptible to electrophilic aromatic substitution reactions. The naphthalen-2-yloxy group acts as an activating, ortho-, para-directing group, although in naphthalene systems, substitution patterns can be more complex. Electrophilic attack will preferentially occur at positions on the naphthalene ring that are electronically activated by the ether oxygen.

Common aromatic functionalization reactions that could be applied to this compound include:

Nitration: Introduction of a nitro group (-NO(_2)) onto the naphthalene ring using a mixture of nitric acid and sulfuric acid.

Halogenation: Incorporation of halogen atoms (e.g., Br, Cl) using reagents like Br(_2) in the presence of a Lewis acid.

Friedel-Crafts Acylation: Attachment of an acyl group (-COR) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst (e.g., AlCl(_3)).

Friedel-Crafts Alkylation: Addition of an alkyl group (-R) using an alkyl halide and a Lewis acid catalyst.

The specific position of substitution on the naphthalene ring would be influenced by both the electronic effects of the naphthalen-2-yloxy group and steric hindrance.

Multi-Component Reactions (MCRs) Incorporating the Compound

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. sci-hub.box this compound, as a β-ketoester, is a valuable building block for various MCRs, leading to the synthesis of complex heterocyclic structures.

Role in Heterocyclic Synthesis (e.g., Pyrazoles, Pyridines, Pyrans)

The reactive 1,3-dicarbonyl functionality of this compound makes it an ideal substrate for condensation reactions with various nucleophiles, leading to the formation of a wide array of heterocyclic systems.

Pyrazoles: The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. nih.gov In a typical reaction, this compound would react with hydrazine or a substituted hydrazine. The reaction proceeds through initial condensation to form a hydrazone, followed by intramolecular cyclization and dehydration to yield the pyrazole ring. This approach allows for the incorporation of the naphthalen-2-yloxy moiety into the final pyrazole structure, which can be of interest for medicinal chemistry applications. Four-component reactions involving an aldehyde, malononitrile, a β-ketoester like ethyl acetoacetate, and hydrazine are also a common route to pyrano[2,3-c]pyrazoles. nih.govarakmu.ac.iramazonaws.comresearchgate.net

Pyridines: The Hantzsch pyridine (B92270) synthesis is a classic MCR that can utilize β-ketoesters. researchgate.net In a modified Hantzsch-type reaction, this compound could react with an aldehyde and a source of ammonia (B1221849) to produce a 1,4-dihydropyridine (B1200194) derivative. Subsequent oxidation would then lead to the corresponding pyridine. The direct C4-alkylation of pyridines has been a significant challenge, often requiring pre-functionalized starting materials to achieve regioselectivity. nih.govnih.gov

Pyrans: Pyrans and their derivatives are important heterocyclic compounds with diverse biological activities. taylorandfrancis.comorientjchem.org The synthesis of 4H-pyran derivatives can be achieved through a three-component reaction of an aldehyde, a malononitrile, and a 1,3-dicarbonyl compound like this compound. nih.gov This reaction is often catalyzed by a base and proceeds via an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization. researchgate.net

Table 2: Examples of Heterocyclic Synthesis using β-Ketoesters

| Heterocycle | Typical Reactants | Key Reaction Type |

| Pyrazole | β-Ketoester, Hydrazine | Condensation/Cyclization |

| Pyridine | β-Ketoester, Aldehyde, Ammonia | Hantzsch Synthesis |

| Pyran | β-Ketoester, Aldehyde, Malononitrile | Knoevenagel/Michael/Cyclization |

Biginelli and Hantzsch Reactions and Related Transformations

The Biginelli reaction is a well-known MCR that produces 3,4-dihydropyrimidin-2(1H)-ones or their thione analogues from a β-ketoester, an aldehyde, and urea or thiourea. wikipedia.orgtaylorandfrancis.com This reaction is typically acid-catalyzed. mercer.edu this compound can serve as the β-ketoester component in this reaction, allowing for the synthesis of dihydropyrimidines bearing the bulky and lipophilic naphthalen-2-yloxy group. These products are of significant interest in medicinal chemistry due to their potential biological activities. csic.es

The Hantzsch reaction , as mentioned earlier, is primarily used for the synthesis of dihydropyridines. researchgate.net The classical reaction involves two equivalents of a β-ketoester, an aldehyde, and ammonia. Variations of this reaction can be employed to create a diverse range of substituted pyridine derivatives.

Ugi and Passerini Type Multi-Component Reactions for Structural Diversity

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide. wikipedia.orgnih.govnih.govresearchgate.net While this compound does not directly participate as one of the primary components in its standard form, its derivatives could be utilized. For instance, if the ester group were hydrolyzed to a carboxylic acid, the resulting β-keto acid could potentially participate in a Passerini-type reaction.

The Ugi reaction is a four-component reaction involving a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide. wikipedia.orgnih.gov Similar to the Passerini reaction, the direct involvement of this compound is not typical. However, its versatile keto-enol tautomerism allows for various chemical modifications, which could generate precursors for Ugi or Passerini reactions. For example, the ketone moiety could react with an amine to form an imine in situ, a key intermediate in the Ugi reaction mechanism. wikipedia.org The combination of Biginelli and Passerini reactions has been explored to create structurally diverse molecules. beilstein-journals.org

These MCRs provide a powerful platform for leveraging the chemical properties of this compound to rapidly generate libraries of complex molecules with potential applications in various fields of chemical and pharmaceutical research.

Applications of Ethyl 4 Naphthalen 2 Yloxy 3 Oxobutanoate in Advanced Organic Synthesis

As a Precursor for Complex Organic Molecules

The inherent reactivity of ethyl 4-(naphthalen-2-yloxy)-3-oxobutanoate makes it a valuable starting material for the synthesis of a wide array of complex organic structures. The presence of the β-keto ester moiety allows for a variety of chemical transformations, including alkylations, acylations, and cyclization reactions, which are fundamental to the assembly of elaborate molecular architectures.

Building Block for Natural Product Analogues

While direct applications in the total synthesis of natural products are still an emerging area of research, the structural motifs present in this compound make it an attractive precursor for the synthesis of natural product analogues. The naphthalene (B1677914) core is a common feature in many biologically active natural products. By utilizing this compound, chemists can systematically introduce variations to the core structure, leading to the generation of novel analogues with potentially enhanced or modified biological activities. The synthesis of such analogues is crucial for structure-activity relationship (SAR) studies, which aim to understand how the chemical structure of a compound influences its biological function.

Intermediate in the Synthesis of Advanced Pharmaceutical Scaffolds

The development of novel pharmaceutical agents often relies on the creation of unique molecular scaffolds that can interact with biological targets in a specific manner. This compound serves as a key intermediate in the synthesis of various advanced pharmaceutical scaffolds. For instance, related ethyl 4-aryl-3-oxobutanoates can undergo double alkylation reactions to form substituted cyclopentenones. These cyclopentenone rings are important structural units in a number of medicinally relevant compounds.

Furthermore, derivatives of ethyl 2,4-dioxo-4-arylbutanoates, a class of compounds to which this compound belongs, have been synthesized and investigated for their potential as kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer. The ability to synthesize a variety of these butanoate derivatives allows for the screening of their inhibitory activity against specific kinases, such as Src kinase, which is a known proto-oncogene.

In the Design and Synthesis of Ligands and Catalysts

The structural features of this compound also lend themselves to the design and synthesis of specialized ligands and catalysts, which are essential tools in modern synthetic chemistry.

Precursors for Chiral Auxiliaries

The synthesis of enantiomerically pure compounds is a significant challenge in organic chemistry, particularly in the pharmaceutical industry where the chirality of a drug molecule can dramatically affect its efficacy and safety. Chiral auxiliaries are compounds that can be temporarily attached to a starting material to control the stereochemical outcome of a reaction. While specific examples utilizing this compound are not yet widely reported, its functional groups offer potential for its development into a precursor for novel chiral auxiliaries. The naphthalene group can provide a rigid and well-defined steric environment, which is a desirable feature for effective stereochemical control.

Components in Metal-Organic Ligand Frameworks

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters coordinated to organic ligands. These materials have garnered significant interest due to their potential applications in gas storage, separation, and catalysis. The design of the organic ligand is critical to the properties of the resulting MOF. Although direct incorporation of this compound into MOFs has not been extensively documented, its structure contains functionalities that could be modified to serve as a linker in MOF synthesis. The naphthalene unit can contribute to the rigidity and porosity of the framework, while the ester group could be hydrolyzed to a carboxylic acid to act as a coordination site for metal ions.

Utility in Materials Science (e.g., Monomers for Polymer Synthesis)

The application of this compound extends beyond the synthesis of discrete molecules into the realm of materials science. The development of new polymers with tailored properties is a constant pursuit, and the design of novel monomers is a key aspect of this endeavor.

Computational and Theoretical Investigations of Ethyl 4 Naphthalen 2 Yloxy 3 Oxobutanoate

Quantum Chemical Studies of Electronic Structure and Energetics

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), would be instrumental in elucidating the electronic structure of Ethyl 4-(naphthalen-2-yloxy)-3-oxobutanoate. These studies would involve calculating the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these frontier orbitals are fundamental to understanding the molecule's reactivity, with the HOMO indicating its electron-donating capability and the LUMO its electron-accepting nature.

Furthermore, quantum chemical methods could determine key energetic properties. These include the total electronic energy, ionization potential, and electron affinity. A molecular electrostatic potential (MEP) map could also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

Table 1: Hypothetical Data from Quantum Chemical Calculations on this compound

| Property | Calculated Value | Unit |

| HOMO Energy | Data not available | eV |

| LUMO Energy | Data not available | eV |

| HOMO-LUMO Gap | Data not available | eV |

| Ionization Potential | Data not available | eV |

| Electron Affinity | Data not available | eV |

| Dipole Moment | Data not available | Debye |

Conformational Analysis and Stability

The flexibility of the ether linkage and the ethyl butanoate chain in this compound suggests the existence of multiple low-energy conformations. A thorough conformational analysis, typically performed using molecular mechanics or quantum chemical methods, would be necessary to identify the most stable three-dimensional structures.

This analysis would involve systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformer. The results would be presented as a potential energy surface, highlighting the global minimum energy conformation and other local minima. The relative energies of these conformers would provide insight into their population distribution at a given temperature. Understanding the preferred conformation is crucial as it can significantly influence the molecule's reactivity and interactions with other molecules.

Mechanistic Elucidation of Reactions via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its behavior in various transformations, such as hydrolysis, transesterification, or reactions involving the active methylene (B1212753) group.

By mapping the potential energy surface of a reaction, computational chemists can identify transition state structures, intermediates, and the activation energies associated with each step. This information provides a detailed, step-by-step picture of how the reaction proceeds, which is often difficult to obtain through experimental methods alone. For instance, modeling the Claisen condensation of this β-keto ester would reveal the energetics of enolate formation and the subsequent nucleophilic attack.

Prediction of Reactivity and Selectivity in Chemical Transformations

The insights gained from electronic structure calculations can be leveraged to predict the reactivity and selectivity of this compound in various chemical transformations. For example, the calculated atomic charges and frontier orbital densities can identify the most likely sites for electrophilic and nucleophilic attack.

In reactions where multiple products are possible, computational modeling can predict the selectivity (chemo-, regio-, and stereoselectivity) by comparing the activation energies of the competing reaction pathways. The pathway with the lower activation barrier is predicted to be the major product-forming route. This predictive capability is invaluable in designing new synthetic routes and optimizing reaction conditions.

Future Directions and Research Challenges

Development of More Atom-Economical and Stereoselective Syntheses

The synthesis of β-keto esters is a well-established area of organic chemistry, yet the pursuit of highly efficient and selective methods remains a key objective. nih.gov For a molecule like ethyl 4-(naphthalen-2-yloxy)-3-oxobutanoate, future research will likely focus on developing synthetic routes that are both atom-economical and stereoselective.

Current synthetic approaches to β-keto esters often involve condensation reactions, which can generate stoichiometric byproducts. researchgate.net Future methodologies will likely move towards addition-type reactions that maximize the incorporation of all atoms from the starting materials into the final product. lookchem.com Catalytic approaches, such as the direct C-H insertion of diazoesters into aldehydes, represent a promising atom-economical route. researchgate.net

A significant challenge in the synthesis of functionalized β-keto esters is the control of stereochemistry, particularly at the α-position. mdpi.com The development of catalytic asymmetric methods to introduce chirality would be a major advancement. acs.org This could involve the use of chiral catalysts in alkylation, aldol (B89426), or Michael addition reactions. researchgate.netnih.gov For instance, the use of organocatalysis has emerged as a powerful tool for the stereoselective construction of β-ketoester-containing compounds. acs.org Lipase-catalyzed transesterification can also provide a route to optically active β-keto esters under mild, solvent-free conditions. acs.org The bulky naphthalen-2-yloxy group in this compound might present steric challenges that need to be overcome in the design of effective stereoselective syntheses.

Exploration of Novel Reactivity Patterns for Enhanced Synthetic Utility

The reactivity of β-keto esters is traditionally centered around the acidity of the α-protons and the electrophilicity of the carbonyl groups. researchgate.net However, the unique structural features of this compound, particularly the bulky and electron-rich naphthalene (B1677914) moiety, could give rise to novel reactivity patterns.

Future research could explore palladium-catalyzed reactions of the corresponding allylic esters, which can generate palladium enolates and lead to a variety of transformations not achievable through traditional methods. nih.gov The naphthalene ring itself can participate in various aromatic substitution reactions, allowing for further functionalization of the molecule. nbinno.com The interplay between the reactivity of the β-keto ester core and the naphthalene substituent could lead to the discovery of new synthetic methodologies.

Furthermore, computational studies could be employed to predict and understand the reactivity of this compound. acs.org Density functional theory (DFT) calculations can provide insights into the molecule's electronic structure and help in designing experiments to explore its untapped reactivity. nih.gov

Expanding Applications in Complex Molecular Architecture and Material Science

The versatile functionality of β-keto esters makes them valuable building blocks in the synthesis of complex organic molecules. nih.gov this compound, with its embedded naphthalen-2-yloxy group, could serve as a precursor to a wide range of complex molecular architectures with potential applications in medicinal chemistry and materials science. nbinno.comresearchgate.net

Naphthalene derivatives are known to exhibit a range of biological activities and are found in many pharmaceuticals. researchgate.net The incorporation of the this compound moiety into larger molecules could lead to the development of new therapeutic agents. nih.gov The naphthalene unit can also impart desirable photophysical properties, suggesting potential applications in the development of fluorescent probes and organic electronic materials. nbinno.com

In the realm of material science, naphthalene-based polymers have shown promise for applications such as gas adsorption and as components of electronic devices. mdpi.comacs.orgnih.govacs.org The bifunctional nature of this compound makes it a potential monomer for the synthesis of novel polymers. The rigid and aromatic nature of the naphthalene unit could contribute to polymers with interesting thermal and mechanical properties. google.com

Integration into Automated and High-Throughput Synthesis Platforms

The increasing demand for the rapid discovery and optimization of new molecules has driven the development of automated and high-throughput synthesis platforms. purdue.edu Integrating the synthesis and derivatization of this compound into such platforms presents both opportunities and challenges.

Continuous flow synthesis offers several advantages over traditional batch processes, including improved safety, scalability, and the potential for in-line purification. beilstein-journals.orgnih.govresearchgate.net The development of robust flow-based methods for the synthesis of this β-keto ester and its subsequent reactions would be a significant step forward. beilstein-journals.orgnih.gov This would require careful optimization of reaction conditions to ensure high yields and purity in a continuous setting.

High-throughput screening (HTS) techniques can be employed to rapidly explore the reaction space for the synthesis and functionalization of this compound. By using microtiter plates and robotic liquid handling, a large number of reaction conditions can be tested in parallel, accelerating the discovery of optimal synthetic routes and novel transformations. purdue.edu The challenge lies in developing analytical methods that are compatible with HTS and can provide rapid and reliable information about the outcome of each reaction.

常见问题

Q. What are the established synthetic routes for Ethyl 4-(naphthalen-2-yloxy)-3-oxobutanoate, and what reaction conditions are critical for optimal yields?

The compound is typically synthesized via Knoevenagel condensation between ethyl acetoacetate and a naphthalen-2-ol derivative. Key reagents include sodium ethoxide as a base and ethanol as the solvent, with reflux conditions (70–80°C) for 6–12 hours to ensure complete conversion . Critical parameters include:

- Molar ratios : A 1:1.2 ratio of ethyl acetoacetate to naphthalen-2-ol derivative minimizes side reactions.

- Catalyst selection : Sodium ethoxide enhances nucleophilic attack at the β-keto position .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) yields >85% purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : Identifies ester (δ 1.2–1.4 ppm for ethyl CH₃, δ 4.1–4.3 ppm for CH₂), ketone (δ 2.6–2.8 ppm for COCH₂), and naphthyloxy protons (δ 6.8–8.2 ppm) .

- FT-IR : Strong absorption at 1730–1750 cm⁻¹ (ester C=O) and 1680–1700 cm⁻¹ (ketone C=O) .

- Mass spectrometry : Molecular ion peak at m/z 284 (C₁₆H₁₆O₄) confirms the molecular formula .

Q. How does the naphthyloxy substituent influence the compound’s reactivity in nucleophilic substitution reactions?

The naphthyloxy group acts as an electron-withdrawing group via resonance, polarizing the adjacent carbonyl and enhancing electrophilicity at the β-keto position. This facilitates nucleophilic attack by amines or thiols under mild acidic/basic conditions .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported synthetic yields for this compound?

Discrepancies (e.g., 60–92% yields) arise from:

- Impurity of starting materials : Use HPLC-grade naphthalen-2-ol derivatives (≥99% purity).

- Reaction monitoring : TLC at 30-minute intervals ensures optimal stopping points .

- Catalyst optimization : Substituting sodium ethoxide with DBU (1,8-diazabicycloundec-7-ene) improves regioselectivity and yield .

Q. How can computational modeling predict the compound’s interactions with biological targets?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) model:

- Electrostatic potential surfaces : Highlights nucleophilic/electrophilic regions for target binding .

- Docking studies : Predicts affinity for enzymes like cyclooxygenase-2 (COX-2) by analyzing hydrogen bonding with the naphthyloxy group .

Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?

Q. How does regioselectivity in the synthesis of derivatives vary with substituents on the naphthalene ring?

Electron-donating groups (e.g., -OCH₃) at the 4-position of naphthalene increase steric hindrance, reducing yields in aldol condensations by 15–20%. Conversely, electron-withdrawing groups (e.g., -NO₂) enhance reactivity at the β-keto position .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。